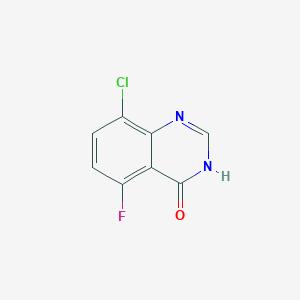
(5-Chloro-6-methyl-1H-indol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-methyl-1H-indol-3-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a chloro and methyl substitution on the indole ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methyl-1H-indol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-6-methylindole.
Formylation: The indole undergoes formylation to introduce a formyl group at the 3-position, resulting in 5-chloro-6-methyl-1H-indole-3-carbaldehyde.
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding indole derivative with a methyl group at the 3-position.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions may require catalysts like palladium or copper.
Major Products:
Oxidation: 5-Chloro-6-methyl-1H-indole-3-carbaldehyde or 5-chloro-6-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Chloro-6-methyl-1H-indole-3-methane.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
(5-Chloro-6-methyl-1H-indol-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.
Medicine: Research into its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (5-Chloro-6-methyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
(5-Chloro-1H-indol-3-yl)methanol: Lacks the methyl group at the 6-position.
(6-Methyl-1H-indol-3-yl)methanol: Lacks the chloro group at the 5-position.
(5-Bromo-6-methyl-1H-indol-3-yl)methanol: Has a bromo group instead of a chloro group.
Uniqueness:
- The presence of both chloro and methyl groups on the indole ring makes (5-Chloro-6-methyl-1H-indol-3-yl)methanol unique in terms of its chemical reactivity and biological activity. These substitutions can significantly alter its interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
(5-chloro-6-methyl-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C10H10ClNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-4,12-13H,5H2,1H3 |
InChI 键 |
BPTHUVIAVMWOLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1Cl)C(=CN2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



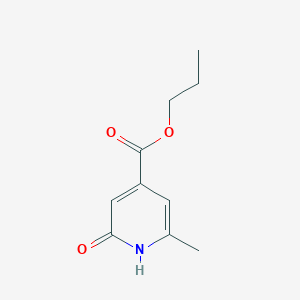
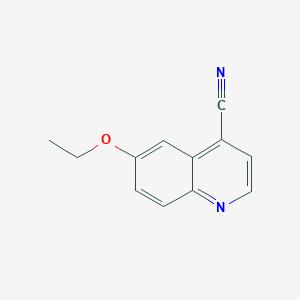
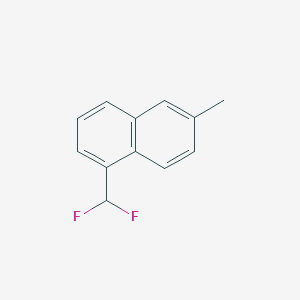
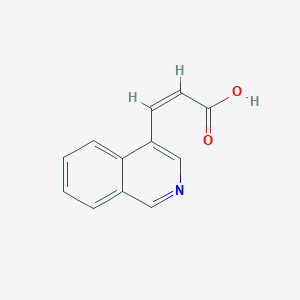
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
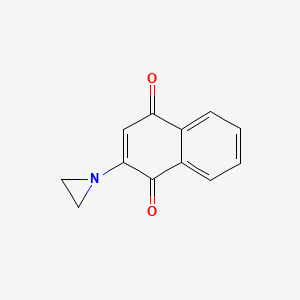
![2H-Pyrano[3,2-h]quinolin-4(3H)-one](/img/structure/B11902987.png)
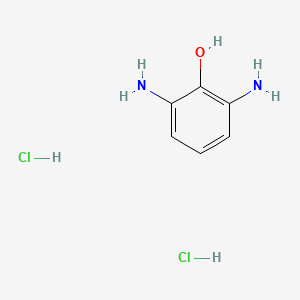
![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)
